N-(3-Chlorophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H13ClN2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. The compound features a 3-chlorophenyl group attached to the acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ullmann Reaction: One of the most efficient methods for synthesizing acridine derivatives involves the Ullmann reaction.
Microwave-Assisted Reaction: Another method involves reacting 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for N-(3-Chlorophenyl)acridin-9-amine typically involve large-scale synthesis using the Ullmann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: N-(3-Chlorophenyl)acridin-9-amine can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, which can modify the acridine core or the phenyl group.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in substitution reactions.
Dimethylformamide (DMF): A solvent commonly used in the synthesis of acridine derivatives.
Copper: Used as a catalyst in the Ullmann reaction.
Sulfuric Acid: Used for intramolecular cyclization in the Ullmann reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce modified acridine cores .
Scientific Research Applications
N-(3-Chlorophenyl)acridin-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Shares the acridine core and is known for its antibacterial properties.
Proflavine: Another acridine derivative with similar DNA intercalation properties.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation.
Uniqueness
N-(3-Chlorophenyl)acridin-9-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its applicability in various scientific fields .
Properties
Molecular Formula |
C19H13ClN2 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13ClN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22) |
InChI Key |
XNOGQBRATHMGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.